molecular formula C10H9FO3 B2588410 2-(4-Acetyl-2-fluorophenyl)acetic acid CAS No. 2007925-25-7

2-(4-Acetyl-2-fluorophenyl)acetic acid

Cat. No.: B2588410
CAS No.: 2007925-25-7
M. Wt: 196.177
InChI Key: FMNVEGKVIJEIHD-UHFFFAOYSA-N
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Description

2-(4-Acetyl-2-fluorophenyl)acetic acid is a chemical compound with the molecular weight of 196.18 . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) .

Scientific Research Applications

1. Structural Analysis and Synthesis

  • 2-(4-Acetyl-2-fluorophenyl)acetic acid and related compounds have been a focal point in the structural analysis and synthesis of various chemical compounds. Notably, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for antihypertensive agents, involves a process that includes the rearrangement and acylation of compounds similar to this compound. This process showcases the importance of such compounds in the synthesis of medically relevant chemicals (Xin-zhi, 2007).

2. Hydroxyl Protecting Group in Synthesis

  • The structure and properties of this compound-related compounds lend them to be useful as protecting groups in organic synthesis. For instance, (2-Nitrophenyl)acetyl (NPAc) groups, derived from similar structures, are employed for protecting hydroxyl functions in various synthetic pathways, indicating the versatility of these compounds in different synthetic contexts (Daragics & Fügedi, 2010).

3. Pharmaceutical Intermediate Synthesis

  • Research has shown that compounds structurally related to this compound are key intermediates in the synthesis of pharmaceuticals. They are involved in the preparation of active pharmaceutical ingredients, indicating their significant role in the pharmaceutical industry. For example, the synthesis of 4-Fluorocatechol, a precursor to pharmacologically active compounds, involves steps that are conceptually similar to those used with this compound (Yong, 2006).

4. Biological Applications

  • In the realm of biology, compounds related to this compound have been explored for their potential biological applications. Fluorographic detection techniques utilizing properties of compounds similar to this compound have been optimized for various applications, indicating the compound's relevance in biological research and its potential utility in biochemistry and molecular biology (Skinner & Griswold, 1983).

5. Role in Analytical Chemistry

  • The compound and its derivatives play a significant role in analytical chemistry, where their unique properties are utilized in characterizing and understanding chemical reactions and interactions. For example, they are used in studying the photo-degradation of pharmaceutical compounds, thereby contributing to the understanding of drug stability and longevity (Wu et al., 2007).

Safety and Hazards

The safety information for 2-(4-Acetyl-2-fluorophenyl)acetic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

Properties

IUPAC Name

2-(4-acetyl-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNVEGKVIJEIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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